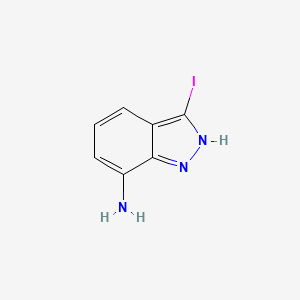

3-Iodo-1H-indazol-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMOBFPBGHIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646689 | |

| Record name | 3-Iodo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-82-8 | |

| Record name | 3-Iodo-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Iodo-1H-indazol-7-amine: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-1H-indazol-7-amine from 7-aminoindazole, a key building block in contemporary drug discovery. The document elucidates the mechanistic principles of electrophilic iodination on the indazole scaffold, details a robust experimental protocol, and addresses critical process considerations for researchers and drug development professionals. Emphasis is placed on the rationale behind reagent selection and reaction conditions to ensure reproducibility and scalability.

Introduction: The Significance of this compound in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an iodine atom at the 3-position of the indazole ring, particularly in conjunction with an amino group at the 7-position, creates a versatile intermediate for further molecular elaboration. The carbon-iodine bond serves as a valuable synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities to explore and optimize structure-activity relationships (SAR). This compound is, therefore, a highly sought-after precursor in the synthesis of kinase inhibitors and other targeted therapeutics.

Mechanistic Rationale: Electrophilic Aromatic Substitution on the Indazole Nucleus

The synthesis of this compound from 7-aminoindazole proceeds via an electrophilic aromatic substitution (SEAr) reaction. The indazole ring is an electron-rich heteroaromatic system, susceptible to attack by electrophiles. The C3 position is particularly activated for electrophilic substitution due to the electronic influence of the fused pyrrole-like ring.

The presence of the amino group at the C7 position is a critical consideration. As an electron-donating group, it further activates the benzene ring towards electrophilic attack. However, its primary electronic effect is directed ortho and para to its position. The regioselectivity for iodination at C3 is predominantly governed by the inherent reactivity of the indazole nucleus itself.

Two primary methods are commonly employed for the iodination of indazoles:

-

Method A: Molecular Iodine with a Base: In this classic approach, molecular iodine (I₂) is used as the iodine source. A base, typically a strong inorganic base like potassium hydroxide (KOH), is essential to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion. This anion readily attacks the electrophilic iodine, leading to the desired product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for solubilizing the reagents and facilitating the reaction.

-

Method B: N-Iodosuccinimide (NIS): NIS is a milder and often more selective electrophilic iodinating agent. It offers advantages in terms of handling and can sometimes provide cleaner reactions with sensitive substrates. The reaction with NIS can also be performed under basic conditions to enhance the nucleophilicity of the indazole starting material.

This guide will focus on the more established and cost-effective molecular iodine and base method, while also providing insights into the use of NIS as a viable alternative.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Amino-1H-indazole | ≥98% | Commercially Available | --- |

| Iodine (I₂) | ACS Reagent Grade | Commercially Available | Handle in a fume hood. |

| Potassium Hydroxide (KOH) | ≥85% pellets | Commercially Available | Corrosive. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | --- |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | Prepare in-house | --- |

| Brine (Saturated NaCl solution) | --- | Prepare in-house | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | --- |

Step-by-Step Procedure

DOT Diagram of the Synthetic Workflow:

physicochemical properties of 3-Iodo-1H-indazol-7-amine

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1H-indazol-7-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a substituted indazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the core , offering insights for researchers, medicinal chemists, and drug development professionals. The document details its structural characteristics, spectral properties, and safety considerations, and outlines standard experimental protocols for its characterization. Due to the specificity of this molecule, where direct experimental data is not publicly available, this guide employs expert analysis, drawing upon data from closely related structural analogs to provide reliable estimations and procedural guidance, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged bicyclic heteroaromatic structure renowned for its wide range of pharmacological activities. Its unique arrangement of nitrogen atoms allows for diverse intermolecular interactions, making it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[3] The introduction of specific substituents, such as an iodine atom at the C3 position and an amine group at the C7 position, precisely modulates the molecule's electronic and steric properties. This functionalization is critical for tuning target binding affinity, selectivity, and pharmacokinetic profiles. This compound, in particular, combines a reactive iodine atom—ideal for cross-coupling reactions like Suzuki or Heck—with an amino group that can serve as a key hydrogen bond donor or a point for further derivatization.[4] Understanding its fundamental physicochemical properties is therefore the first and most critical step in its rational application in drug design and synthesis campaigns.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is compiled from chemical supplier information and computational predictions, providing a foundational dataset for laboratory use.

| Property | Value | Source |

| CAS Number | 1000340-82-8 | [5][6] |

| Molecular Formula | C₇H₆IN₃ | [6][7][8] |

| Molecular Weight | 259.05 g/mol | [6][7][8][9] |

| Physical Form | Solid | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 7-Amino-3-iodoindazole | [10][11] |

| Storage Temperature | 2-8 °C, under inert gas | [6][12] |

Note: Experimental values for properties such as melting point, boiling point, and pKa are not widely reported for this specific isomer. The following sections provide guidance on their determination and expected ranges based on analogous compounds.

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring portion of the indazole core, as well as a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 7-amino substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C3) will be significantly shifted downfield.

While specific spectral data for this compound is not publicly indexed, data for related compounds like 3-iodo-7-methoxy-1H-indazole can serve as a reference for expected chemical shift regions.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.9. The characteristic isotopic pattern of iodine (a single major isotope ¹²⁷I) simplifies the interpretation. For the related 5-amino-3-iodo (1H)indazole, the [M+H]⁺ ion was observed at m/z 259.9, confirming this expectation.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

Expected Peaks:

-

N-H Stretching: Broad peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A signal around 1600-1650 cm⁻¹ is typical for the scissoring vibration of the amine group.

-

Experimental Protocols for Physicochemical Determination

For researchers requiring precise experimental values, the following standard protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Load a small, dry sample of this compound into a capillary tube, sealed at one end.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

-

Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range. For context, the related compound 1H-Indazol-7-amine has a melting point of 151-155 °C.

Solubility Assessment

Understanding solubility is vital for reaction setup, formulation, and biological assays.

Protocol:

-

To 1 mg of the compound in a vial, add 100 µL of the test solvent (e.g., water, DMSO, ethanol, methanol, dichloromethane).

-

Vortex the mixture for 1 minute at room temperature.

-

Visually inspect for undissolved solid. If dissolved, the solubility is >10 mg/mL.

-

If not fully dissolved, continue adding solvent in known increments until dissolution is achieved to quantify the solubility.

-

Expertise & Experience: Indazole derivatives of this type are typically poorly soluble in water but show good solubility in polar aprotic solvents like DMSO and DMF. This is due to the rigid, aromatic core and the presence of both hydrogen bond donors and acceptors.

The workflow for solubility testing is a self-validating system, starting from a high concentration and proceeding through serial dilution until a clear solution is obtained.

Caption: Workflow for quantitative solubility assessment.

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the cited literature, a plausible and authoritative route can be constructed based on established indazole chemistry.[4] The synthesis logically starts from a commercially available precursor and proceeds through functional group manipulations.

Caption: A logical synthetic route to the target compound.

This proposed pathway follows established chemical principles:

-

Reduction of the Nitro Group: The synthesis would likely begin with 7-nitro-1H-indazole. The nitro group is a robust precursor to an amine and can be selectively reduced using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., iron powder in the presence of ammonium chloride).[7]

-

Regioselective Iodination: The resulting 1H-indazol-7-amine is then subjected to iodination. The indazole ring is activated towards electrophilic substitution. Using iodine in the presence of a base like potassium hydroxide (KOH) in a solvent like DMF is a common and effective method for the regioselective iodination at the C3 position.[15] This step is self-validating as the reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[6][16] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[6][16] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water...[6] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.[6] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[6]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. This guide has synthesized available data and provided expert-driven protocols to establish a comprehensive physicochemical profile. By understanding its structure, reactivity, and handling requirements, researchers can confidently and safely incorporate this compound into their workflows. The application of authoritative, standard methodologies for characterization ensures the integrity and reproducibility of experimental outcomes, accelerating the path from molecular design to innovative therapeutic solutions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved January 4, 2026 from [Link].

-

LookChem (n.d.). 3-Iodo-7-methyl-1H-indazole. Retrieved January 4, 2026 from [Link].

-

ResearchGate (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved January 4, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124095, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 4, 2026 from [Link].

-

RSC Publishing (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 4, 2026 from [Link].

-

CP Lab Safety (n.d.). This compound, 95% Purity, C7H6IN3, 1 gram. Retrieved January 4, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88901, 1H-Indazol-7-amine. Retrieved January 4, 2026 from [Link].

-

ChemRxiv (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 4, 2026 from [Link].

-

MDPI (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 4, 2026 from [Link].

-

ResearchGate (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved January 4, 2026 from [Link].

-

ChemRxiv (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 4, 2026 from [Link].

-

PubMed (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved January 4, 2026 from [Link].

-

Pharmaffiliates (n.d.). 7-Amino-3-iodo-1H-indazole. Retrieved January 4, 2026 from [Link].

-

TCI AMERICA (n.d.). 1H-Indazol-7-amine. Retrieved January 4, 2026 from [Link].

-

BEYOND Pharmaceutical Co.,Ltd. (n.d.). 4-iodo-1H-indazol-3-amine. Retrieved January 4, 2026 from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazol-7-amine, 3-iodo- CAS#: 1000340-82-8 [m.chemicalbook.com]

- 6. This compound | 1000340-82-8 [sigmaaldrich.com]

- 7. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 7-Iodo-1H-indazol-3-ylamine | 88805-78-1 [amp.chemicalbook.com]

- 10. 1H-Indazol-7-amine, 3-iodo- | 1000340-82-8 [amp.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 3-Iodo-7-methyl-1H-indazole|lookchem [lookchem.com]

- 13. 3-IODO-7-METHOXY-1H-INDAZOLE(351210-07-6) 1H NMR [m.chemicalbook.com]

- 14. 351210-07-6|3-Iodo-7-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. tcichemicals.com [tcichemicals.com]

3-Iodo-1H-indazol-7-amine (CAS 1000340-82-8): A Strategic Building Block for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold." Its unique bicyclic aromatic structure is bioisosteric to purine, enabling it to function as an effective hinge-binding motif in numerous protein kinase inhibitors.[1][2] Various substituted indazoles have garnered significant attention for their diverse biological activities, including potent anti-tumor properties.[1][3]

Within this important class of molecules, 3-Iodo-1H-indazol-7-amine stands out as a particularly valuable building block. Its structure is strategically pre-functionalized for divergent synthesis:

-

The C3-Iodo Group: This position serves as a robust and versatile handle for introducing structural diversity through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which is crucial for modulating potency and selectivity.[4][5]

-

The C7-Amino Group: This nucleophilic site provides a secondary vector for chemical modification. It can be acylated, alkylated, or functionalized to fine-tune physicochemical properties such as solubility and cell permeability, or to establish additional interactions with the target protein.

This dual functionality makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at therapeutic targets.

Core Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties and safety data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1000340-82-8 | [6] |

| Molecular Formula | C₇H₆IN₃ | [7] |

| Molecular Weight | 259.05 g/mol | [8][7] |

| IUPAC Name | This compound | [6][7] |

| Physical Form | Solid | [7] |

| Typical Purity | ≥95-97% | [7] |

| Storage Temp. | 4°C, under inert gas | [7] |

| SMILES | NC1=CC=CC2=C1N=C(I)N2 | [9] |

| InChI Key | PKVMOBFPBGHIFO-UHFFFAOYSA-N | [7] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [7] |

| Pictogram | GHS07 (Harmful) | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

This is not an exhaustive safety list. Always consult the full Safety Data Sheet (SDS) before handling.[10]

A Validated Synthetic Approach

A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. While multiple routes to substituted indazoles exist[3][11], a common and logical pathway to this compound involves the regioselective iodination of the corresponding 1H-indazol-7-amine precursor. The workflow below illustrates this strategic approach.

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 1000340-82-8 [sigmaaldrich.com]

- 8. CAS 1000340-82-8 | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. chemscene.com [chemscene.com]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Iodo-1H-indazol-7-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

3-Iodo-1H-indazol-7-amine is a strategically functionalized heterocyclic compound that has emerged as a critical building block in modern drug discovery. Its unique molecular architecture, featuring an indazole core substituted with a reactive iodine atom at the 3-position and an amino group at the 7-position, offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores its versatile applications as a scaffold in medicinal chemistry, with a particular focus on the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for engaging with biological targets.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

The specific compound, this compound, is of particular interest due to its dual functionalization:

-

The C3-Iodo Group: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This modification is crucial for tuning the steric and electronic properties of the final compound to optimize target binding.

-

The C7-Amino Group: This primary amine provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination. This position is often exploited to introduce solubilizing groups or vectors that can interact with solvent-exposed regions of a protein's binding site, thereby enhancing potency and modulating pharmacokinetic properties.

This guide will dissect the core attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The judicious placement of the iodo and amine substituents on the indazole core dictates the molecule's reactivity and utility.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1000340-82-8 | |

| Molecular Formula | C₇H₆IN₃ | |

| Molecular Weight | 259.05 g/mol | |

| Appearance | Solid | |

| InChI Key | PKVMOBFPBGHIFO-UHFFFAOYSA-N | |

| Storage Temperature | 4°C |

The electronic character of the molecule is influenced by the electron-donating nature of the amino group and the electron-withdrawing (by induction) yet polarizable nature of the iodine atom. This electronic push-pull system can influence the acidity of the N-H proton and the overall reactivity of the heterocyclic ring system.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. A representative synthetic pathway is outlined below.

General Synthetic Workflow

A common strategy involves the construction of the indazole ring followed by functional group installation. One plausible route begins with a substituted o-toluidine derivative.[4]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Reactivity of the 3-Iodo-1H-Indazol-7-Amine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole framework is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Among its many derivatives, the 3-iodo-1H-indazol-7-amine scaffold (CAS 1000340-82-8) has emerged as a particularly versatile and powerful building block.[4] Its strategic arrangement of three distinct reactive centers—an aryl iodide at the C-3 position, a primary amine at the C-7 position, and an acidic proton on the indazole nitrogen—provides a rich platform for controlled, multi-directional molecular elaboration. This guide offers an in-depth exploration of the scaffold's chemical reactivity, grounded in field-proven insights. We will dissect the synthesis of the core structure and provide a comprehensive analysis of its reactivity at each functional site, with a strong emphasis on palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, complete with detailed protocols and mechanistic discussions, to empower chemists in leveraging this scaffold for the synthesis of complex molecules and novel drug candidates.

The 1H-Indazol-7-Amine Core: A Privileged Scaffold in Drug Discovery

The indazole ring system is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Its prevalence in oncology is particularly notable, with blockbuster drugs such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) featuring this core.[1] The 7-amino substituted indazole, specifically, provides a crucial vector for building out molecular complexity, often serving as an anchor point or a key pharmacophoric element that can engage in critical hydrogen bonding interactions within a target protein.[5] The introduction of an iodine atom at the C-3 position transforms this already valuable core into a highly adaptable synthetic intermediate, primed for a host of robust carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of the this compound Scaffold

The construction of the target scaffold is a multi-step process that begins with readily available starting materials. A common and effective route involves the cyclization of a substituted aniline, followed by reduction and regioselective iodination.

Logical Synthesis Workflow

The synthesis leverages classical and reliable transformations. It starts with the diazotization of 2-methyl-6-nitroaniline to form the indazole ring system, followed by the reduction of the nitro group to the essential 7-amino functionality. The final step is a direct iodination at the electron-rich C-3 position.

Caption: A typical synthetic route to this compound.

A Multi-Faceted Reactive Hub: Analyzing the Scaffold's Reactivity

The synthetic utility of this compound stems from its three distinct points of reactivity. The choice of reagents and reaction conditions allows for selective functionalization at each site, enabling a modular approach to library synthesis and lead optimization.

Caption: The three primary reactive sites of the scaffold.

The C3-Iodo Position: Gateway to Molecular Complexity via Cross-Coupling

The carbon-iodine bond at the C-3 position is the most versatile handle for synthetic elaboration. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions due to the ease with which they undergo oxidative addition to a Pd(0) center, which is often the rate-determining step of the catalytic cycle.[6][7] This reactivity opens the door to a vast array of C-C and C-N bond-forming reactions.[8][9]

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures.[9][10] For the this compound scaffold, this reaction provides a direct and efficient route to 3-aryl or 3-vinyl indazoles.

-

Mechanistic Causality: The reaction is driven by a three-stage catalytic cycle: (1) Oxidative Addition of the C-I bond to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is critical as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[7]

-

Field-Proven Insights: While some Suzuki couplings on 3-iodoindazoles can proceed with the N-H unprotected, particularly under microwave irradiation[11], N-protection is often recommended to prevent catalyst inhibition and improve yields.[10][12] The choice of ligand is crucial; electron-rich, bulky phosphine ligands often accelerate the reductive elimination step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the direct attachment of terminal alkynes to the C-3 position, a valuable transformation for generating rigid linkers or precursors for further cyclization reactions.[13]

-

Mechanistic Causality: This reaction typically employs a dual-catalyst system.[14] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the Pd(II)-aryl complex.[13]

-

Field-Proven Insights: N-protection of the indazole is generally considered more critical for the Sonogashira reaction than for the Suzuki coupling.[6][15] The free N-H can interfere with the copper co-catalyst or the palladium catalyst, leading to diminished yields or reaction failure.[14]

This reaction is a powerful method for forming C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives.[16][17] Applied to the 3-iodoindazole scaffold, it can be used to introduce a diverse range of secondary amines at the C-3 position.

-

Mechanistic Causality: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[16][18] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) is crucial to deprotonate the amine without competing in the reaction.[18]

-

Field-Proven Insights: Ligand selection is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) are often required to promote the challenging reductive elimination step that forms the C-N bond.[17][19]

| Reaction Type | Typical Catalyst | Typical Ligand(s) | Typical Base | Typical Solvent | N-Protection |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DMF | Recommended, but optional under certain conditions[10][11] |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DiPEA | THF, DMF | Generally required[6][14] |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | Required to avoid cross-reactivity with the 7-amine |

The N7-Amine: A Handle for Classical Functionalization

The primary aromatic amine at the C-7 position is a nucleophilic site amenable to a wide range of classical organic transformations. Before performing these reactions, it is often necessary to protect the more reactive C-3 position or the N-1 position to ensure selectivity.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages, respectively. This is a common strategy for introducing new functionalities or modulating the electronic properties of the ring.

-

Diazotization: The 7-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to install functionalities such as halogens, cyano, or hydroxyl groups.

The N1-Indazole Proton: A Key Modulator of Reactivity

The proton on the N-1 nitrogen of the indazole ring is acidic and plays a critical role in the scaffold's overall reactivity. Its presence can be both a challenge and a strategic opportunity.

-

Interference in Catalysis: The acidic N-H can react with the bases or organometallic intermediates in cross-coupling reactions, leading to catalyst deactivation or unwanted side reactions.[6][12] This is the primary reason why N-protection is frequently employed.

-

Strategic N-Protection: The most common strategy to mitigate N-H reactivity is the installation of a protecting group. The choice of group is critical and can influence reaction outcomes.

-

Boc (tert-butyloxycarbonyl): Easily installed with di-tert-butyldicarbonate and removed under acidic conditions (e.g., TFA).[11]

-

SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group often used for more demanding reaction sequences.

-

-

N-Alkylation/Arylation: The N-1 position can also be a site for permanent functionalization. Direct alkylation can sometimes lead to mixtures of N-1 and N-2 isomers, and regiocontrol can be a significant challenge depending on the reaction conditions.[20]

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from literature precedents and should be optimized for specific substrates.

Protocol 4.1: Synthesis of 1H-Indazol-7-amine

(Adapted from hydrogenation procedures)[5]

-

To a solution of 7-nitro-1H-indazole (1.0 eq) in ethanol or methanol, add 10% Palladium on carbon (10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield 1H-indazol-7-amine, which can be used directly or purified by column chromatography.

Protocol 4.2: Synthesis of this compound

(Adapted from direct iodination methods)[11][21][22]

-

To a solution of 1H-indazol-7-amine (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (2.0-2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of iodine (I₂) (1.5-2.0 eq) in DMF dropwise to the mixture.

-

Stir at room temperature for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 4.3: General Procedure for Suzuki-Miyaura Coupling

(Adapted from general Suzuki-Miyaura methodologies for iodoindazoles)[10][11]

-

In a reaction vessel, combine this compound (or its N-protected version) (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 3-aryl-1H-indazol-7-amine product.

Conclusion

The this compound scaffold is a testament to the power of strategic functionalization in chemical synthesis. It offers chemists three orthogonal reactive sites that can be addressed with a high degree of control. The C-3 iodo group serves as a linchpin for advanced molecule construction via robust palladium-catalyzed cross-coupling reactions, while the N-7 amine and N-1 proton provide avenues for classical derivatization and modulation of physicochemical properties. A thorough understanding of the interplay between these sites, particularly the strategic decision of when to protect the indazole nitrogen, is key to unlocking the full synthetic potential of this exceptional building block. This guide provides the fundamental knowledge and practical starting points for researchers to confidently employ this scaffold in the pursuit of novel therapeutics and complex molecular architectures.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. This compound | 1000340-82-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 3-Iodo-1H-Indazol-7-Amine Derivatives

Abstract

The 3-iodo-1H-indazol-7-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Derivatives built upon this core have demonstrated significant potential in oncology and other therapeutic areas. This guide provides a comprehensive technical overview of the mechanism of action of these compounds, with a primary focus on their role as inhibitors of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer). We will explore the molecular interactions, downstream signaling consequences, and the critical experimental workflows used to elucidate their activity and selectivity. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

The indazole ring system is a bicyclic heteroaromatic structure that has proven to be a highly effective pharmacophore for targeting the ATP-binding site of protein kinases.[1][2] Its ability to form key hydrogen bond interactions within the hinge region of the kinase domain makes it a robust anchor for inhibitor design.[3] The this compound core, in particular, offers a strategic advantage for chemical elaboration. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse substituents through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

This guide will deconstruct the mechanistic underpinnings of this class of molecules, moving from their primary molecular targets to the cellular consequences of their inhibitory action, and finally to the practical methodologies for their evaluation.

Molecular Mechanism of Action: Targeting the TAM Family of Receptor Tyrosine Kinases

Derivatives of this compound predominantly function as ATP-competitive inhibitors of protein kinases. Extensive research has identified the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) as high-affinity targets for many compounds based on this scaffold.[1][5]

The TAM Kinase Family: Critical Regulators of Cellular Homeostasis and Disease

The TAM receptors are integral to a multitude of physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, cell proliferation, and survival.[5][6] Dysregulation of TAM signaling is strongly implicated in the pathogenesis of various cancers, where it promotes tumor growth, metastasis, and the development of therapeutic resistance.[1][7][8]

The canonical activation of TAM receptors is initiated by their ligands, Growth arrest-specific 6 (Gas6) and Protein S (Pros1), which bridge the receptor to phosphatidylserine exposed on the surface of apoptotic cells.[5][6] This binding event induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain, triggering downstream signaling cascades.[1][6]

Inhibition of TAM Kinase Signaling

This compound derivatives, by binding to the ATP pocket of the TAM kinase domain, prevent the transfer of phosphate from ATP to tyrosine residues. This abrogation of kinase activity blocks the initiation of downstream signaling pathways. Key pathways inhibited by the blockade of TAM receptors include:

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.[6][8]

-

RAS/RAF/MEK/ERK Pathway: A central signaling cascade that drives cell proliferation.[6][8]

-

JAK/STAT Pathway: Involved in cell growth and immune responses.[6]

-

NF-κB Pathway: Promotes cell survival and inflammation.[6]

The following diagram illustrates the canonical TAM signaling pathway and the point of intervention for this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-indazol-7-amine

Abstract: 3-Iodo-1H-indazol-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a scaffold or intermediate is critically dependent on its physicochemical properties, particularly solubility and stability. This guide provides a comprehensive technical overview of these characteristics. We delve into the theoretical and experimental determination of the compound's solubility profile in various pharmaceutically relevant solvents and explore its stability under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. Detailed, field-tested protocols for solubility and stability assessment are provided, alongside a discussion of the underlying chemical principles that govern its behavior. This document is intended for researchers, chemists, and formulation scientists working to advance drug discovery and development programs.

Introduction and Physicochemical Context

This compound (CAS 1000340-82-8) is a substituted indazole, a class of compounds known for a wide range of pharmacological activities.[1] The molecule's structure, featuring an aromatic bicyclic system, an amine group, and an iodine substituent, dictates its physicochemical properties and, consequently, its behavior in experimental and physiological environments.

-

Indazole Core: The 1H-indazole tautomer is generally more stable than the 2H form.[2] The aromatic nature provides a degree of thermal stability.[3]

-

7-Amine Group: This primary amine is a basic center, suggesting that the molecule's aqueous solubility will be highly dependent on pH.[4][5] It can be protonated at low pH, forming a more soluble salt.

-

3-Iodo Group: The carbon-iodine bond can be susceptible to degradation, particularly photolytic cleavage or reductive dehalogenation under certain stress conditions.[6] The iodine atom also increases the molecule's lipophilicity.

A thorough understanding of solubility and stability is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can hinder in vitro screening, lead to poor bioavailability, and create significant formulation challenges.[7] Likewise, instability can compromise the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[8] This guide provides the foundational knowledge and practical methodologies to characterize these critical attributes for this compound.

Aqueous and Organic Solubility Profile

Solubility is a key parameter that influences every stage of drug development, from initial high-throughput screening to final dosage form manufacturing.[7] The presence of the basic amine group in this compound makes its aqueous solubility pH-dependent, a crucial factor for predicting its behavior in the gastrointestinal tract.

Factors Influencing Solubility

-

pH: As a weak base, the solubility of this compound is expected to increase significantly as the pH of the aqueous medium drops below its pKa, due to the formation of the more polar, protonated species.[5][9]

-

Solvent Polarity: Solubility in organic solvents is governed by the "like dissolves like" principle. The molecule's moderate polarity suggests it will have appreciable solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol, but limited solubility in nonpolar solvents like hexane.

-

Temperature: For most solids, solubility increases with temperature. However, the magnitude of this effect must be determined empirically.[5]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It involves agitating an excess of the solid compound in a solvent for an extended period until equilibrium is reached.[11][12]

Protocol 1: Shake-Flask Solubility Assessment

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure that the amount is sufficient to maintain a solid phase throughout the experiment.[12]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, DMSO, Ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining solid.[7]

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method. Calculate the solubility based on the dilution factor and a standard calibration curve.

Representative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how results should be presented. Actual values must be determined experimentally.

| Solvent System | pH | Temperature (°C) | Estimated Solubility (µg/mL) |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 15 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | >1000 |

| Water | ~7.0 | 25 | 25 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >50,000 |

| Ethanol | N/A | 25 | 2,500 |

| Acetonitrile | N/A | 25 | 800 |

| Hexane | N/A | 25 | <1 |

Chemical Stability and Degradation Pathways

Stability testing is essential to determine a drug substance's shelf-life and to identify its degradation products.[13][14] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[15]

Forced Degradation Studies

Forced degradation studies expose the API to conditions more severe than accelerated stability testing.[15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities. Key stress conditions are mandated by ICH guidelines.[16][17]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 8-24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[15]

-

Thermal Degradation: Store the solid powder and the stock solution in an oven at 70°C for 7 days.

-

Photostability: Expose the solid powder and stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[16] A control sample should be wrapped in aluminum foil.

-

-

Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The primary liabilities are the C-I bond and potential oxidation of the amine or the electron-rich ring system.

-

De-iodination (Hydrolytic/Photolytic): The most probable degradation pathway involves the cleavage of the carbon-iodine bond to form 1H-indazol-7-amine. This can be initiated by light or occur under hydrolytic conditions.

-

Oxidation: The amine group and the indazole ring are susceptible to oxidation, potentially forming N-oxides or hydroxylated species, especially in the presence of peroxide.

-

Dimerization/Polymerization: Under harsh stress conditions, radical-mediated or other reactions could lead to the formation of dimers or colored polymeric impurities.

Representative Stability Data

The following table summarizes hypothetical results from a forced degradation study.

| Stress Condition | % Degradation | Major Degradant m/z | Potential Identity |

| 0.1 M HCl, 60°C, 48h | < 2% | - | Stable |

| 0.1 M NaOH, 60°C, 24h | ~5% | 275.0 (M+H)+ | Dimer/Oxidized Product |

| 3% H₂O₂, RT, 24h | ~15% | 149.1 (M+H)+ | Hydroxylated Species |

| Heat (Solid), 70°C, 7d | < 1% | - | Stable |

| Photolytic (ICH Q1B) | ~12% | 134.1 (M+H)+ | 1H-Indazol-7-amine |

Analytical Methodologies and Workflow Visualization

A robust, stability-indicating analytical method is required to accurately quantify this compound and separate it from process impurities and degradation products. A reverse-phase HPLC-UV method is standard.

Typical HPLC Method Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Column Temperature: 40°C

Visualization of Experimental Workflow

The following diagram outlines the integrated workflow for assessing the solubility and stability of a new chemical entity like this compound.

Caption: Integrated workflow for solubility and stability characterization.

Visualization of Potential Degradation Pathways

This diagram illustrates the likely chemical transformations this compound may undergo under stress conditions.

Caption: Potential degradation pathways for this compound.

Recommendations for Handling and Storage

Based on the predicted physicochemical properties and general handling for iodo-aromatic compounds, the following is recommended:

-

Storage: The solid material should be stored at 2-8°C, protected from light, in a tightly sealed container to prevent degradation.[6][18]

-

Solution Handling: Solutions, particularly in aqueous buffers, should be prepared fresh. If storage is necessary, they should be kept at low temperatures and protected from light. DMSO stock solutions are generally more stable but should also be stored frozen.

Conclusion

This compound is a molecule with significant potential, but its successful application hinges on a clear understanding of its solubility and stability. This guide has established that the compound is likely a weak base with pH-dependent aqueous solubility and is susceptible to photolytic and oxidative degradation. The provided protocols offer a robust framework for experimentally determining its precise solubility and stability profile. This essential data will empower researchers to design more effective experiments, develop suitable formulations, and accelerate the transition of promising compounds from the laboratory to clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ajdhs.com [ajdhs.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. youtube.com [youtube.com]

- 9. ajdhs.com [ajdhs.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ijisrt.com [ijisrt.com]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 18. chemscene.com [chemscene.com]

Unveiling the Molecular quarry: A Technical Guide to the Biological Targets of 3-Iodo-1H-Indazol-7-Amine Derivatives

Foreword: The Strategic Importance of the 3-Iodo-1H-Indazol-7-Amine Scaffold

In the landscape of modern medicinal chemistry, the 1H-indazole core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple, pharmacologically relevant biological targets. Its inherent ability to engage in crucial hydrogen bonding interactions, particularly within the hinge region of protein kinases, has cemented its status as a cornerstone in the design of targeted therapeutics. The strategic introduction of an iodine atom at the 3-position and an amine group at the 7-position of the indazole ring system endows the this compound scaffold with exceptional synthetic versatility and a focused yet adaptable vector for molecular recognition.

The iodine atom serves as a highly efficient synthetic handle, readily participating in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and diverse introduction of aryl and heteroaryl moieties, enabling a fine-tuning of the steric and electronic properties of the derivative to achieve high potency and selectivity for its intended biological target. The 7-amino group provides an additional point for modification and can contribute to the overall binding affinity and pharmacokinetic profile of the molecule.

This technical guide provides an in-depth exploration of the potential biological targets of this compound derivatives, with a primary focus on protein kinases and key regulators of apoptosis. We will delve into the rationale behind targeting these protein families, present state-of-the-art experimental workflows for target identification and validation, and provide detailed protocols to empower researchers in their quest to unlock the full therapeutic potential of this promising class of compounds.

I. The Kinome: A Fertile Hunting Ground for Indazole Derivatives

The human kinome, comprising over 500 protein kinases, represents a paramount class of drug targets, particularly in oncology and immunology. Kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. The 1H-indazole-3-amine moiety is a well-established hinge-binding fragment, mimicking the adenine portion of ATP to effectively compete for the enzyme's active site. Derivatives of this compound have been investigated as inhibitors of a range of kinases implicated in cancer progression.

Key Kinase Targets and Therapeutic Rationale:

-

Tyrosine Kinases: This superfamily of kinases plays a critical role in cell signaling pathways that govern cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases is a common driver of tumorigenesis.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.

-

c-Kit, FLT3: Receptor tyrosine kinases often mutated or overexpressed in hematological malignancies such as acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).

-

Src Family Kinases (SFKs) (e.g., Src, Lck, Fyn, Yes): Non-receptor tyrosine kinases that are key regulators of cell proliferation, survival, migration, and angiogenesis. Their overexpression and activation are common in many solid tumors.

-

BCR-ABL: A fusion protein with constitutive tyrosine kinase activity that is the causative agent of chronic myeloid leukemia (CML). The T315I "gatekeeper" mutation confers resistance to many first- and second-generation inhibitors, making the development of new inhibitors that can overcome this resistance a high priority.

-

-

Serine/Threonine Kinases: This class of kinases regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and stress responses.

-

PAK1 (p21-activated kinase 1): Implicated in tumor cell migration, invasion, and proliferation.

-

PLK4 (Polo-like kinase 4): A master regulator of centriole duplication, a process that is often dysregulated in cancer cells.

-

AKT: A central node in the PI3K signaling pathway, which is frequently activated in cancer and promotes cell survival and proliferation.

-

The following table summarizes the inhibitory activities of representative indazole derivatives against various cancer cell lines, highlighting the broad anti-proliferative potential of this compound class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Cellular Processes Affected |

| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | Apoptosis, Cell Cycle |

| 1H-indazole-3-amine derivatives | A549 (Lung Cancer) | - | Apoptosis, Cell Cycle |

| 1H-indazole-3-amine derivatives | PC-3 (Prostate Cancer) | - | Apoptosis, Cell Cycle |

| 1H-indazole-3-amine derivatives | Hep-G2 (Hepatoma) | - | Apoptosis, Cell Cycle |

II. Beyond Kinases: Targeting the Apoptotic Machinery

Cancer cells are characterized by their ability to evade apoptosis, or programmed cell death. A key strategy in cancer therapy is to reactivate this dormant cell death program. Indazole derivatives have shown promise in modulating the delicate balance of pro- and anti-apoptotic proteins, primarily through the p53 and Bcl-2 pathways.

-

The p53-MDM2 Axis: The tumor suppressor protein p53 is a master regulator of the cellular response to stress, including DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis. In many tumors with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Small molecules that disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to tumor cell death.

-

The Bcl-2 Family: This family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism of drug resistance in cancer.

Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[1][2][3] This dual activity of targeting both kinase signaling and apoptotic pathways makes these compounds particularly attractive as potential multi-targeted anticancer agents.

III. Experimental Workflows for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. The following section details two powerful, complementary technologies for target deconvolution and validation: Chemical Proteomics and the Cellular Thermal Shift Assay (CETSA).

A. Chemical Proteomics: Fishing for Targets in the Cellular Ocean

Chemical proteomics is an affinity-based approach that utilizes a modified version of the bioactive compound to "fish out" its interacting proteins from a complex biological sample, such as a cell lysate.

Workflow:

-

Probe Synthesis: The this compound scaffold is derivatized with a linker and a reporter tag (e.g., biotin) at a position that does not interfere with its binding to the target proteins. The iodine at the 3-position is an ideal site for introducing a linker via a cross-coupling reaction.

-

Affinity Purification: The biotinylated probe is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the probe are captured on the beads.

-

Washing and Elution: Non-specifically bound proteins are removed by a series of washing steps. The specifically bound proteins are then eluted from the beads.

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry. By comparing the proteins captured by the active probe with those captured by an inactive control probe, the specific targets of the compound can be identified.

Diagram of Chemical Proteomics Workflow:

Caption: Chemical proteomics workflow for target identification.

Detailed Protocol for Chemical Proteomics:

-

Probe Synthesis:

-

Synthesize the this compound derivative of interest.

-

Introduce a linker with a terminal alkyne or azide group at the 3-position via a Sonogashira or Suzuki coupling reaction.

-

Synthesize a biotin tag with a complementary azide or alkyne group.

-

Conjugate the biotin tag to the linker on the indazole derivative using a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.

-

Purify the biotinylated probe by HPLC.

-

-

Preparation of Cell Lysate:

-

Culture the chosen cell line (e.g., K562) to ~80% confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Affinity Purification:

-

Equilibrate streptavidin-coated magnetic beads with lysis buffer.

-

Incubate the beads with the biotinylated probe to immobilize it.

-

Wash the beads to remove any unbound probe.

-

Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate beads with an inactive biotinylated compound or with biotin alone.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and heating.

-

-

Mass Spectrometry Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Quantify the relative abundance of proteins in the active probe pulldown versus the control pulldown to identify specific binders.

-

B. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical method for confirming that a compound binds to its target protein within the complex environment of an intact cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Workflow:

-

Compound Treatment: Intact cells are treated with the this compound derivative or a vehicle control.

-

Heat Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

Diagram of CETSA Workflow:

Caption: CETSA workflow for target engagement validation.

Detailed Protocol for CETSA:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for 1-2 hours.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration.

-

Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Normalize the data to the amount of protein at the lowest temperature.

-

Plot the normalized protein amount versus temperature to generate melting curves for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, target engagement.

-

IV. Signaling Pathway Modulation: A Deeper Dive into Mechanism

Understanding how this compound derivatives modulate key signaling pathways is crucial for elucidating their mechanism of action and for rational drug development.

The p53-MDM2 Apoptotic Pathway

In response to cellular stress, p53 is stabilized and activated, leading to the transcription of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA). MDM2 keeps p53 levels in check by promoting its ubiquitination and degradation. Indazole derivatives that disrupt the p53-MDM2 interaction would lead to an accumulation of p53, thereby promoting apoptosis in cancer cells with wild-type p53.

Diagram of p53-MDM2 Pathway Modulation:

Caption: Modulation of the p53-MDM2 pathway by an indazole derivative.

The Bcl-2 Family-Mediated Apoptotic Pathway

The intrinsic apoptotic pathway is controlled by the balance between pro- and anti-apoptotic members of the Bcl-2 family at the mitochondrial outer membrane. In cancer cells, this balance is often tipped towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2. Indazole derivatives may directly or indirectly inhibit Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Diagram of Bcl-2 Pathway Modulation:

Caption: Modulation of the Bcl-2 pathway by an indazole derivative.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapeutics. Its synthetic tractability, coupled with the inherent ability of the indazole core to interact with key biological targets, provides a rich platform for drug discovery. The primary targets for derivatives of this scaffold are protein kinases, owing to the well-established role of the 1H-indazole-3-amine moiety as a hinge-binding motif. Furthermore, the potential to modulate critical apoptotic pathways such as the p53-MDM2 axis and the Bcl-2 family of proteins opens up exciting possibilities for the development of multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.

The successful application of advanced experimental techniques such as chemical proteomics and CETSA is paramount for the unambiguous identification and validation of the biological targets of novel this compound derivatives. These methods provide a robust framework for understanding the mechanism of action of these compounds at a molecular level, thereby guiding medicinal chemistry efforts to optimize potency, selectivity, and overall drug-like properties.